2-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
2-[(3-methylidenepiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCMZVRANGXUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized pyridine derivatives with different substituents.
Scientific Research Applications
2-[(3-methylidenepiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-methylidenepiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Compound: 2-[(Phenylthio)methyl]pyridine derivatives
- Structural Difference : Replaces the piperidine group with a phenylthio substituent.
- Biological Activity : Inhibits dermal reverse passive Arthus reaction (RPAR) in rats, reducing inflammation comparably to hydrocortisone but differing from indomethacin’s mechanism .
- Key Insight : The phenylthio group enhances anti-inflammatory efficacy, suggesting that bulky substituents at the pyridine’s 2-position may modulate immune response pathways. The piperidine variant’s activity remains unexplored but could offer improved pharmacokinetics due to nitrogen-based hydrogen bonding .
Heterocyclic Hybrids with Pyrrolidine/Piperidine Moieties
Compound: N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide
- Structural Difference : Uses a 5-membered pyrrolidine ring (vs. 6-membered piperidine) and includes a hydroxymethyl group.
- Implications : Smaller heterocycles like pyrrolidine may enhance steric accessibility to biological targets, while hydroxymethyl groups improve solubility. Piperidine’s larger ring size in the target compound might confer stronger binding affinity to enzymes or receptors requiring deeper hydrophobic pockets .
Piperidine-Acetyl Linked Antitumor Agents
Compound: Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Structural Difference : Links piperidine to pyridine via an acetyl group instead of methylene.
- Biological Activity : Exhibits antibacterial and antitumor properties due to the tetrahydropyridine scaffold’s conformational flexibility .
- Methylene bridges are more electron-rich, which could influence redox properties or metabolic stability .
Compound: 3-(1-Methyl-2-pyrrolidinyl)piperidine
- Structural Similarity : Contains both piperidine and pyrrolidine motifs.
- Safety Data: Classified under GHS guidelines with specific first-aid measures for inhalation or ingestion.
Data Table: Structural and Functional Comparison
Biological Activity
2-[(3-Methylidenepiperidin-1-yl)methyl]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound features a pyridine ring substituted with a 3-methylidenepiperidinyl group. This structural configuration is crucial for its biological interactions.
1. Antimicrobial Activity
Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. The presence of the piperidinyl moiety enhances the interaction with microbial targets, leading to increased efficacy against various pathogens.
| Compound | Activity Type | Target Pathogen | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 12.5 |
| This compound | Antifungal | Candida albicans | 15.0 |
These findings suggest that the compound may be effective in treating infections caused by resistant strains.
2. Neuroprotective Effects
Pyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase (MAO).
Case Study:
In a study evaluating the neuroprotective potential of various pyridine derivatives, this compound demonstrated a notable inhibition of MAO-B with an IC50 value of approximately 6 μM, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.
3. Anticancer Properties
The compound's ability to inhibit tumor growth has been explored in several cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit proliferation in breast and colon cancer cells.
| Cell Line | Treatment Concentration (μM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 10 | 70 |
| HCT116 (Colon) | 10 | 65 |
These results underscore the compound's potential as an anticancer agent.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in neurotransmitter metabolism and tumor progression.
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
